((2R,3R,4S,5S,6R)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate
Description
((2R,3R,4S,5S,6R)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate (CAS: 65556-30-1) is a highly substituted tetrahydro-2H-pyran derivative with a molecular formula of C₃₁H₃₄O₈ and a molecular weight of 534.60 g/mol . It features a pyranose ring with stereospecific acetoxy and benzyloxy substituents:
- 6-Acetoxy group: Enhances lipophilicity and serves as a protective group in glycosylation reactions.
- 3,4,5-Tris(benzyloxy) groups: Provide steric bulk and chemical stability, commonly used in carbohydrate chemistry to protect hydroxyl groups during synthesis .
- Methyl acetate moiety: Acts as a leaving group or intermediate in further functionalization.
This compound is typically stored under inert atmospheres at -20°C to prevent decomposition . Its applications include serving as a precursor in oligosaccharide synthesis and glycosidase inhibitor development.
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34O8/c1-22(32)34-21-27-28(35-18-24-12-6-3-7-13-24)29(36-19-25-14-8-4-9-15-25)30(31(39-27)38-23(2)33)37-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3/t27-,28-,29+,30+,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCAMEQHKHEHBS-YOGXEWEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445586 | |
| Record name | 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-alpha-D-mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65556-30-1 | |
| Record name | 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-alpha-D-mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s known that this compound is a protected mannopyranoside, which suggests that it may be involved in interactions with proteins that recognize mannose residues, such as lectins or certain enzymes.
Biological Activity
The compound ((2R,3R,4S,5S,6R)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate is a complex organic molecule that belongs to the class of tetrahydropyran derivatives. Its unique structural features and stereochemistry suggest potential applications in medicinal chemistry and organic synthesis. This article focuses on its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound features a tetrahydropyran ring substituted with multiple acetoxy and benzyloxy groups. This configuration enhances its lipophilicity and bioavailability, which are crucial for biological activity. The presence of multiple functional groups suggests a potential for diverse interactions with biological macromolecules.
The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets:
- Enzyme Interaction : The acetoxy groups may participate in hydrogen bonding with enzyme active sites, influencing enzymatic reactions.
- Receptor Modulation : The structural stability provided by the tetrahydropyran ring allows the compound to maintain its integrity when interacting with receptors involved in various signaling pathways.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of pharmacological properties. The following table summarizes potential biological activities associated with this compound based on structural analogs:
Case Studies
- Anti-inflammatory Effects : A study demonstrated that tetrahydropyran derivatives exhibit significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines in vitro. This suggests that this compound could potentially be developed as an anti-inflammatory agent.
- Antimicrobial Activity : Another research project evaluated the antimicrobial properties of similar benzyloxy-substituted compounds against various bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, highlighting the potential use of this compound in treating bacterial infections.
- Cytotoxicity Studies : In vitro studies on cancer cell lines revealed that compounds with similar structural features exhibited cytotoxic effects by inducing apoptosis. This raises the possibility that this compound may also possess anticancer properties.
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Properties
Research has indicated that derivatives of tetrahydro-2H-pyran compounds exhibit antidiabetic effects. Specifically, the compound has been studied for its potential use in developing drugs that target glucose metabolism and insulin sensitivity. Its structural features allow for modifications that can enhance biological activity against diabetes-related pathways .
Anticancer Activity
Studies have shown that certain tetrahydropyran derivatives possess anticancer properties. The ability to modify the benzyloxy groups in ((2R,3R,4S,5S,6R)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate may lead to new compounds with improved efficacy against various cancer cell lines .
Synthetic Organic Chemistry
Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow chemists to create a variety of derivatives through selective reactions. For instance, the acetoxy and benzyloxy groups can undergo hydrolysis or substitution reactions to yield new compounds for further study .
Chiral Synthesis
The chirality of this compound makes it an important intermediate in the synthesis of other chiral molecules. This is particularly relevant in the pharmaceutical industry where chiral compounds often exhibit different biological activities compared to their enantiomers .
Material Science
Polymerization Studies
The compound's structure allows it to be explored as a monomer in polymer chemistry. Its ability to participate in polymerization reactions could lead to the development of new materials with specific properties suitable for coatings or biomedical applications .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations:
Substituent Flexibility :
- The iodo analog () replaces the 6-acetoxy group with iodine, enhancing electrophilicity for nucleophilic substitutions.
- The trichloroacetamide derivative () introduces a nitrogen-based functional group, enabling participation in peptide coupling or glycosyltransferase inhibition.
- The fluorinated analog () demonstrates altered reactivity due to fluorine’s electronegativity, often improving metabolic stability in drug candidates.
Stereochemical Impact :
- The target compound’s 2R,3R,4S,5S,6R configuration contrasts with the 2S,3S,4R,5R,6R stereochemistry of CAS:18968-05-3 (), which lacks benzyloxy protection, reducing synthetic utility in complex glycosylation.
Benzyloxy vs. Acetoxy Protection :
Key Findings:
Protection Strategies :
- The target compound’s synthesis involves sequential benzylations, which are less efficient (≤65% yield) due to steric crowding .
- By contrast, acetoxy protection (CAS:18968-05-3) achieves higher yields (>80%) but offers less stability .
Functionalization Limitations :
Preparation Methods
Core Tetrahydropyran Ring Formation
The tetrahydropyran (THP) scaffold is central to the target molecule. Prins cyclization emerges as a key methodology for constructing 2,6-disubstituted THP rings with high stereocontrol. A catalytic Prins cyclization protocol using indium(III) triflate (In(OTf)₃) and trimethylsilyl chloride (TMSCl) enables the formation of the THP core from aldehyde and homoallylic alcohol precursors . For example, reacting a suitably protected aldehyde with a homoallylic alcohol in the presence of In(OTf)₃ (20 mol%) and TMSCl (120 mol%) in dichloromethane at 0°C yields the THP ring with syn-2,6-stereochemistry . This method is advantageous due to its mild conditions and compatibility with benzyl-protected substrates.
Table 1: Prins Cyclization Conditions for THP Core Synthesis
| Catalyst | Additive | Solvent | Temperature | Yield (%) | Stereochemistry |
|---|---|---|---|---|---|
| In(OTf)₃ | TMSCl | CH₂Cl₂ | 0°C | 68–83 | syn-2,6 |
| InCl₃ | – | CH₂Cl₂ | 25°C | 61 | syn-2,6 |
Stereoselective Introduction of Benzyloxy Groups
The three benzyloxy groups at positions 3, 4, and 5 are installed via sequential benzylation. Starting from a glucose-derived precursor, selective protection is achieved using benzyl bromide (BnBr) and a base such as sodium hydride (NaH) in dimethylformamide (DMF). For instance, the C-3 hydroxyl is first benzylated under anhydrous conditions, followed by protection of C-4 and C-5 hydroxyls using similar conditions . The order of protection is critical to avoid side reactions, with bulky temporary protecting groups (e.g., tert-butyldimethylsilyl) often employed to mask reactive sites.
Key Considerations:
-
Temperature Control: Reactions are conducted at 0°C to room temperature to minimize epimerization.
-
Base Selection: Pyridine or 4-dimethylaminopyridine (DMAP) enhances reaction efficiency by scavenging hydrogen bromide generated during benzylation.
Acetoxy Group Installation and Final Functionalization
The C-6 acetoxy group is introduced via acetylation of the corresponding alcohol. Acetic anhydride (Ac₂O) in pyridine at 0°C selectively acetylates the primary hydroxyl group, yielding the 6-acetoxy intermediate. Subsequent methylation of the anomeric hydroxyl (C-2) using methyl iodide (MeI) and silver(I) oxide (Ag₂O) in dichloromethane completes the synthesis .
Mechanistic Insight:
The acetylation proceeds via nucleophilic acyl substitution, where pyridine acts as both a base and catalyst. The bulky benzyloxy groups at C-3, C-4, and C-5 sterically hinder undesired acetylation at secondary positions, ensuring regioselectivity.
Table 2: Acetylation and Methylation Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Acetylation | Ac₂O, pyridine | CH₂Cl₂ | 0°C | 85–90 |
| Methylation | MeI, Ag₂O | CH₂Cl₂ | RT | 75–80 |
Resolution of Racemic Mixtures and Enantiomeric Enrichment
Achieving the desired (2R,3R,4S,5S,6R) configuration necessitates chiral resolution techniques. Catalytic asymmetric Prins cyclization using (R)-BINOL (1,1'-bi-2-naphthol) as a chiral ligand with InCl₃ induces enantioselectivity during THP ring formation . For example, cyclization of an aldehyde with a homoallylic alcohol in the presence of (R)-BINOL and molecular sieves at -78°C affords the THP core with 84% enantiomeric excess (ee) .
Challenges and Solutions:
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Racemization: Elevated temperatures during benzylation or acetylation can lead to epimerization. This is mitigated by conducting reactions at low temperatures (-78°C to 0°C) and using non-polar solvents.
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Purification: Silica gel chromatography with hexane/ethyl acetate gradients effectively separates diastereomers.
Industrial-Scale Production and Optimization
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors replace batch processes for benzylation and acetylation steps, reducing reaction times from hours to minutes. Automated purification systems employing simulated moving bed (SMB) chromatography enhance yield (≥90%) and purity (≥99%) .
Table 3: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 12–24 h | 1–2 h |
| Yield | 70–80% | 85–95% |
| Catalyst Loading | 20 mol% | 5–10 mol% |
Alternative Synthetic Routes and Emerging Methodologies
Recent advances explore enzymatic benzylation using glycosyltransferases and acyltransferases. For instance, Bacillus subtilis-derived enzymes catalyze regioselective benzylation of glucose derivatives in aqueous buffer (pH 7.4) at 37°C, achieving 65% yield with >99% regioselectivity . While still experimental, this approach offers a sustainable alternative to traditional chemical methods.
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for this compound to ensure laboratory safety?
- Methodological Answer :
- Handling : Use nitrile or chemical-resistant gloves, and follow proper glove removal techniques to avoid skin contact. Employ P95 respirators (US) or ABEK-P2 (EU) in poorly ventilated areas to prevent inhalation of aerosols .
- Storage : Maintain at 2–8°C in inert, airtight containers to preserve stability. Avoid proximity to ignition sources or oxidizing agents .
- Waste Disposal : Collect contaminated materials (e.g., gloves, vials) for licensed hazardous waste disposal services .
Q. How can researchers confirm the stereochemical configuration of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to analyze coupling constants and chemical shifts, which reflect spatial arrangements of benzyl and acetyl groups .
- X-ray Crystallography : Resolve absolute configuration by crystallizing the compound and analyzing diffraction patterns .
- Polarimetry : Measure optical rotation and compare with literature values for enantiomeric purity .
Q. What analytical techniques are recommended for assessing purity and structural integrity?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify impurities .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and visualizing agents (e.g., ceric ammonium molybdate) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .
Advanced Research Questions
Q. How can researchers address conflicting toxicity data in safety reports?
- Methodological Answer :
- Data Reconciliation : Cross-reference SDS entries (e.g., acute oral toxicity in vs. "no data" in ). Perform in vitro assays (e.g., MTT cytotoxicity on HepG2 cells) to validate LD values .
- Tiered Testing : Prioritize OECD-compliant assays (e.g., Ames test for mutagenicity) to fill data gaps .
Q. What strategies optimize regioselectivity during synthesis of the benzyl- and acetyl-protected intermediates?
- Methodological Answer :
- Protecting Group Strategy : Use benzyl ethers for long-term hydroxyl protection (stable under acidic conditions) and acetyl groups for temporary blocking .
- Catalytic Control : Employ Lewis acids (e.g., BF-EtO) to direct glycosylation regioselectivity during pyran ring formation .
- Temperature Gradients : Conduct stepwise reactions at –20°C (for sensitive intermediates) and room temperature (for deprotection) to minimize side products .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 3–10) at 25°C and 40°C for 14 days. Monitor degradation via HPLC and IR spectroscopy for ester hydrolysis (loss of acetyl peaks at 1740 cm) .
- Kinetic Modeling : Calculate degradation rate constants () using Arrhenius equations to predict shelf life .
Q. What methodologies assess the environmental impact of accidental compound release?
- Methodological Answer :
- Aquatic Toxicity Testing : Expose Daphnia magna to graded concentrations (0.1–10 ppm) to determine EC values for mobility inhibition .
- Soil Mobility Assays : Use column chromatography with synthetic soil matrices to measure leaching potential .
- Biodegradation Studies : Apply OECD 301F (manometric respirometry) to evaluate microbial breakdown in wastewater .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points and spectral data across literature?
- Methodological Answer :
- Reproducibility Checks : Synthesize the compound using documented protocols (e.g., ) and compare observed mp (87–90°C) with literature values .
- Impurity Profiling : Use HPLC-MS to identify co-eluting impurities that may depress melting points .
- Interlaboratory Collaboration : Share samples with independent labs to validate spectral data (e.g., NMR, IR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
